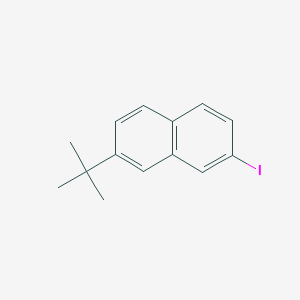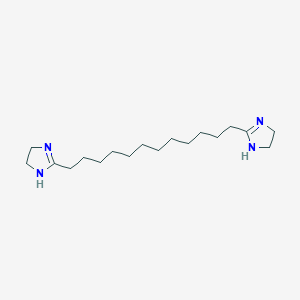
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of iodine and methoxy groups in the compound suggests potential utility in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide typically involves the following steps:
Iodination: Introduction of the iodine atom at the para position of the benzene ring.
Methoxymethylation: Protection of the hydroxyl group by converting it to a methoxymethyl ether.
Amidation: Formation of the benzamide by reacting the iodinated and protected benzene derivative with diethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its benzamide structure.
Industry: As a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide would depend on its specific application. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-iodobenzamide: Lacks the methoxy groups.
N,N-Diethyl-2-(methoxy-methoxy)-benzamide: Lacks the iodine atom.
N,N-Diethyl-4-methoxybenzamide: Lacks both iodine and methoxymethyl groups.
Propriétés
Formule moléculaire |
C13H18INO3 |
|---|---|
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
N,N-diethyl-4-iodo-3-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C13H18INO3/c1-4-15(5-2)13(16)10-6-7-11(14)12(8-10)18-9-17-3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
BNFRJOCLPZSUIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)


![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)

![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)

![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
